N'-(3-nitrobenzoyl)pyridine-2-carbohydrazide
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Overview
Description
N'-[(3-nitrophenyl)-oxomethyl]-2-pyridinecarbohydrazide is a pyridinemonocarboxylic acid and an aromatic carboxylic acid.
Scientific Research Applications
Synthesis and Structural Characterization
Efficient Synthesis Methods : Several studies have reported efficient synthesis methods for N-fused heterocyclic compounds related to N'-(3-nitrobenzoyl)pyridine-2-carbohydrazide. For instance, Hosseini and Bayat (2019) developed a straightforward synthesis of N-fused heterocyclic compounds including N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide via a five-component cascade reaction (Hosseini & Bayat, 2019).
Crystal Structure Determination : The crystal structure of compounds related to this compound has been determined. For example, Rybakov et al. (2001) determined the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine using powder diffraction techniques, providing insights into the structural characteristics of similar compounds (Rybakov et al., 2001).
Potential Applications
Antimicrobial and Antioxidant Agents : El-Hagrassey et al. (2022) utilized a versatile scaffold related to this compound to produce new pyridine, chromene, and thiazole derivatives with potent antioxidants and antimicrobial activities (El-Hagrassey et al., 2022).
Catalytic Properties : Cheng et al. (2009) investigated Ruthenium(II) nitrosyl complexes with pyridine-functionalized N-heterocyclic carbenes, which include derivatives of this compound, for their catalytic activities in transfer hydrogenation of ketones (Cheng et al., 2009).
Sensors : Li and Xiao (2016) synthesized a new fluorescent sensor based on imidazo[1,2-a]pyridine for Al3+, showcasing the potential of related compounds in sensor applications (Li & Xiao, 2016).
Properties
Molecular Formula |
C13H10N4O4 |
---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
N'-(3-nitrobenzoyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C13H10N4O4/c18-12(9-4-3-5-10(8-9)17(20)21)15-16-13(19)11-6-1-2-7-14-11/h1-8H,(H,15,18)(H,16,19) |
InChI Key |
AJGFPENPQSUXJX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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